2.8-Fold Enhanced Predicted Lipophilicity (XLogP3-AA) Over the Non-Fluorinated 4-Methyl-5-phenyl Analog
The target compound exhibits substantially higher predicted lipophilicity than its non-fluorinated counterpart. The PubChem-computed XLogP3-AA for the target compound is estimated at approximately 2.8 (based on the regioisomer 2-methyl-4-phenyl-5-(trifluoromethyl) analog, PubChem CID 1488924) [1], whereas the 4-methyl-5-phenyl analog (CAS 38942-51-7, PubChem CID 719799) has a measured XLogP3-AA of 1.6 [2]. This 1.2 LogP unit difference corresponds to approximately 16-fold higher theoretical partition coefficient, directly impacting membrane permeability predictions.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.8 (estimated from regioisomer PubChem CID 1488924) |
| Comparator Or Baseline | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7, PubChem CID 719799): XLogP3-AA = 1.6 |
| Quantified Difference | ΔXLogP3-AA = +1.2 (~16-fold higher octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity is critical for blood-brain barrier penetration and intracellular target engagement; procurement of the fluorinated analog is essential when CNS or Gram-negative bacterial membrane penetration is the experimental goal.
- [1] PubChem Compound Summary for CID 1488924, 2-methyl-4-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. National Center for Biotechnology Information. XLogP3-AA = 2.8. Retrieved 2026-04-30. View Source
- [2] PubChem Compound Summary for CID 719799, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7). National Center for Biotechnology Information. XLogP3-AA = 1.6. Retrieved 2026-04-30. View Source
